(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide
Description
The compound “(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide” is a structurally complex molecule featuring a central oxirane (epoxide) ring fused with two carboxamide groups. Key structural elements include:
- 3,4-Dichlorophenyl and 4-fluorobenzyl substituents: These halogenated aromatic groups enhance lipophilicity and influence target selectivity .
- (2S,3S) stereochemistry: The epoxide’s stereospecific configuration may impact biological activity and metabolic stability .
Characterization typically employs IR, NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC for purity validation .
Properties
Molecular Formula |
C31H21Cl2FN4O4S |
|---|---|
Molecular Weight |
635.5 g/mol |
IUPAC Name |
(2S,3S)-2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide |
InChI |
InChI=1S/C31H21Cl2FN4O4S/c32-22-14-11-20(15-23(22)33)35-29(40)26-27(42-26)30(41)38(16-17-5-9-19(34)10-6-17)21-12-7-18(8-13-21)28(39)37-31-36-24-3-1-2-4-25(24)43-31/h1-15,26-27H,16H2,(H,35,40)(H,36,37,39)/t26-,27-/m0/s1 |
InChI Key |
YPJRQIDNSLCMCA-SVBPBHIXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)F)C(=O)[C@@H]5[C@H](O5)C(=O)NC6=CC(=C(C=C6)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)F)C(=O)C5C(O5)C(=O)NC6=CC(=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the dichlorophenyl and fluorobenzyl groups. The final step involves the formation of the oxirane ring and the dicarboxamide linkage under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of (2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to downstream effects on cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Structural Analogues
Key Structural Differences :
- Halogenation patterns: The 3,4-dichlorophenyl and 4-fluorobenzyl groups enhance hydrophobicity compared to non-halogenated triazoles or sulfonyl-linked derivatives .
Metabolic and Pharmacokinetic Considerations
- Epoxide Reactivity : The oxirane ring may increase metabolic liability (e.g., hydrolysis by epoxide hydrolases) compared to more stable triazole or thiazole cores .
Biological Activity
The compound (2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide (CAS No. 1639140-80-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 635.49 g/mol. The structure features multiple functional groups, including a benzo[d]thiazole moiety, which is often associated with diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1639140-80-9 |
| Molecular Formula | C31H21Cl2FN4O4S |
| Molecular Weight | 635.49 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing benzothiazole derivatives. For instance, compounds with similar structures have demonstrated significant antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 0.03 to 2 µg/mL against various fungi .
Case Study: Antifungal Activity
In a study evaluating a series of thiazole derivatives, two compounds exhibited notable antifungal activity against Candida parapsilosis, with MIC values comparable to established antifungal agents like ketoconazole . This suggests that the compound may also possess similar antifungal properties due to its structural similarities.
Cytotoxicity Analysis
The cytotoxic effects of the compound were assessed using NIH/3T3 cell lines. The IC50 values for synthesized derivatives showed that certain compounds had minimal cytotoxicity at effective concentrations for antifungal activity, indicating a favorable therapeutic index .
Table 2: Cytotoxicity Results
| Compound | IC50 (μM) |
|---|---|
| Compound A | >1000 |
| Compound B | 148.26 |
| Compound C | 187.66 |
The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with specific enzymes or cellular pathways. For example, studies on similar compounds indicated their ability to inhibit CYP51, an enzyme critical for fungal sterol biosynthesis . This inhibition can disrupt fungal cell membrane integrity, leading to cell death.
Structure-Activity Relationship (SAR)
The presence of electronegative substituents such as fluorine and chlorine in the phenyl moiety has been shown to enhance biological activity. Increased lipophilicity due to these substituents may facilitate better membrane permeability and target interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
